molecular formula C17H21NO4 B11707853 1'-(4,4-dimethyl-3-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

1'-(4,4-dimethyl-3-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11707853
M. Wt: 303.35 g/mol
InChI Key: VNIUSNRXMNGFDO-UHFFFAOYSA-N
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Description

1’-(4,4-DIMETHYL-3-OXOPENTYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, including a dioxolane ring fused to an indole moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(4,4-DIMETHYL-3-OXOPENTYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with a ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of acid or base catalysts to facilitate the formation of the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1’-(4,4-DIMETHYL-3-OXOPENTYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the dioxolane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-(4,4-DIMETHYL-3-OXOPENTYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1’-(4,4-DIMETHYL-3-OXOPENTYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler analog with a similar dioxolane ring structure but lacking the indole moiety.

    Spiroindolones: A class of compounds featuring a spirocyclic structure similar to the target compound but with different substituents.

Uniqueness

1’-(4,4-DIMETHYL-3-OXOPENTYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is unique due to its combination of a dioxolane ring and an indole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

1'-(4,4-dimethyl-3-oxopentyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one

InChI

InChI=1S/C17H21NO4/c1-16(2,3)14(19)8-9-18-13-7-5-4-6-12(13)17(15(18)20)21-10-11-22-17/h4-7H,8-11H2,1-3H3

InChI Key

VNIUSNRXMNGFDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CCN1C2=CC=CC=C2C3(C1=O)OCCO3

Origin of Product

United States

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